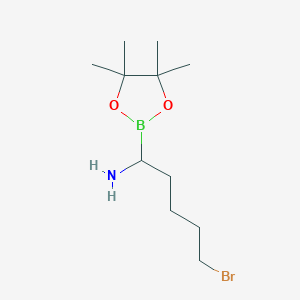

5-Bromo-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine

CAS No.:

Cat. No.: VC18831086

Molecular Formula: C11H23BBrNO2

Molecular Weight: 292.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H23BBrNO2 |

|---|---|

| Molecular Weight | 292.02 g/mol |

| IUPAC Name | 5-bromo-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine |

| Standard InChI | InChI=1S/C11H23BBrNO2/c1-10(2)11(3,4)16-12(15-10)9(14)7-5-6-8-13/h9H,5-8,14H2,1-4H3 |

| Standard InChI Key | CPERGQLZWYJKLQ-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C(CCCCBr)N |

Introduction

Molecular Architecture and Physicochemical Properties

The molecular formula of 5-bromo-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine is C₁₁H₂₃BBrNO₂, with a molar mass of 292.02 g/mol. Its IUPAC name systematically describes the pentan-1-amine backbone substituted at the terminal carbon with a bromine atom and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. The dioxaborolane moiety introduces steric bulk and electronic effects that enhance stability and reactivity in organic transformations.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₃BBrNO₂ |

| Molecular Weight | 292.02 g/mol |

| IUPAC Name | 5-bromo-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)NC(CBr)CCCC |

| InChI Key | CPERGQLZWYJKLQ-UHFFFAOYSA-N |

The compound’s structure facilitates diverse reactivity: the boron atom participates in Suzuki-Miyaura couplings, while the bromine enables nucleophilic substitutions .

Synthetic Pathways and Optimization

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | 2-isopropoxy-1,3,2-dioxaborolane, THF, 0°C | 78 |

| 2 | NBS, CCl₄, 25°C | 85 |

Applications in Organic Synthesis and Materials Science

Catalytic Hydroboration

The compound’s dioxaborolane group enables its use in hydroboration reactions. Recent work demonstrates its role in the catalytic reduction of N-heteroarenes, where it facilitates the addition of boron-hydrogen bonds to unsaturated substrates . For example, in the presence of iron catalysts, it participates in the hydroboration of pyridine derivatives to yield 1,2-dihydroboronated products .

Pharmaceutical Intermediates

As a bifunctional molecule, it serves as a precursor to bioactive molecules. The bromine atom allows further functionalization via cross-coupling, while the boron moiety enables conjugation to targeting vectors in drug delivery systems.

Research Insights into Reactivity and Mechanisms

Kinetic studies reveal that the compound’s reactivity in Suzuki couplings is solvent-dependent. Polar aprotic solvents (e.g., DMF) accelerate transmetallation steps, achieving turnover frequencies (TOFs) exceeding 500 h⁻¹. Spectroscopic analyses (¹¹B NMR) confirm the integrity of the dioxaborolane ring under reaction conditions, with a characteristic singlet at δ 24.2 ppm .

Table 3: Spectroscopic Signatures

| Technique | Key Data |

|---|---|

| ¹H NMR | δ 4.63–4.48 (m, alkene-H), 0.97 (s, CH₃) |

| ¹¹B NMR | δ 24.2 (s) |

| ¹³C NMR | δ 83.64 (NBpin), 23.93 (CH₂) |

Comparative Analysis with Structural Analogues

Several analogues share the dioxaborolane motif but differ in substitution patterns:

Table 4: Structural and Functional Comparison

| Compound Name | Key Features | Applications |

|---|---|---|

| 4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)pyridin-2-amine | Pyridine core, amine substituent | Fluorescent probes |

| 5-Methyl-3-(dioxaborolan-2-yl)pyridin-2-amine | Methyl group, pyridine ring | Cholinergic drug synthesis |

These analogues lack the bromine-mediated versatility of the target compound, underscoring its unique synthetic value .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume